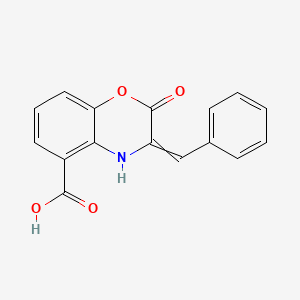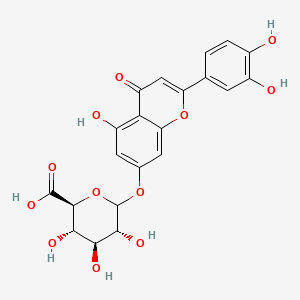
Precorrin-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Precorrin-4 is the intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III in which four methyl groups have been introduced at positions 2, 7, 17 and 20 of the tetrapyrrole framework, together with ring contraction of the framework forming a bond between C-1 and C-19, leaving C-20 as part of an acetyl group bonded to C-1. It is a conjugate acid of a this compound(8-).
科学的研究の応用
Biosynthesis of Vitamin B12
- Precorrin-4 is a key intermediate in the biosynthesis of coenzyme B12, a complex process involving various enzymes and biochemical transformations. The pathway from precorrin-3 to precorrin-6x, which includes the conversion to this compound, is crucial in the formation of the corrin ring structure central to coenzyme B12 (Debussche, Thibaut, Cameron, Crouzet, & Blanche, 1993).
Structural Studies of Precorrins
- The structure of this compound, especially its oxidized form known as factor-IV, has been a subject of extensive research, providing insights into the molecular intricacies of vitamin B12 biosynthesis. Structural studies using 13C labelling and NMR techniques have revealed significant details about the this compound molecule (Thibaut, Blanche, Debussche, Leeper, & Battersby, 1990).
Enzymatic Conversion Involving this compound
- This compound plays a pivotal role in enzymatic conversion processes. For instance, the transformation of precorrin-3 to this compound is catalyzed by enzymes like CobG and CobJ in Pseudomonas denitrificans. These enzymes are responsible for specific methylations and ring contractions, integral to the formation of the vitamin B12 macrocycle (Scott, Roessner, Stolowich, Spencer, Min, & Ozaki, 1993).
Optimization of Enzymes for Precorrin Synthesis
- The optimization of enzymes involved in the synthesis of precorrin-2, a precursor to this compound, has been studied to enhance the production of biologically-derived chemicals. Techniques like response surface methodology have been used for maximizing the efficiency of enzyme systems that produce precorrins (Fang, Dong, Cai, Zheng, Li, Zhang, & Sun, 2016).
In Vitro Studies and Enzyme Characterization
- In vitro studies have been instrumental in characterizing various enzymes involved in the synthesis and conversion of this compound and its related compounds. These studies provide valuable insights into the enzymatic processes and molecular interactions occurring in the B12 biosynthetic pathway (Blanche, Thibaut, Famechon, Debussche, Cameron, & Crouzet, 1992).
特性
分子式 |
C44H52N4O17 |
|---|---|
分子量 |
908.9 g/mol |
IUPAC名 |
3-[(2S,3S,4Z,7S,17R)-1-acetyl-8,13,17-tris(2-carboxyethyl)-2,7,12,18-tetrakis(carboxymethyl)-2,7,17-trimethyl-10,15,21,23-tetrahydro-3H-corrin-3-yl]propanoic acid |
InChI |
InChI=1S/C44H52N4O17/c1-20(49)44-40-25(14-37(60)61)41(2,12-11-35(56)57)30(47-40)16-27-21(5-8-32(50)51)22(13-36(58)59)26(45-27)15-28-23(6-9-33(52)53)42(3,18-38(62)63)31(46-28)17-29(48-44)24(7-10-34(54)55)43(44,4)19-39(64)65/h17,24,45,48H,5-16,18-19H2,1-4H3,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)/b29-17-/t24-,41-,42+,43+,44?/m1/s1 |
InChIキー |
IOBDBIPWYQGVMM-VLMJWMIZSA-N |
異性体SMILES |
CC(=O)C12C3=C([C@@](C(=N3)CC4=C(C(=C(N4)CC5=C([C@](C(=N5)/C=C(\N1)/[C@H]([C@]2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O |
SMILES |
CC(=O)C12C3=C(C(C(=N3)CC4=C(C(=C(N4)CC5=C(C(C(=N5)C=C(N1)C(C2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O |
正規SMILES |
CC(=O)C12C3=C(C(C(=N3)CC4=C(C(=C(N4)CC5=C(C(C(=N5)C=C(N1)C(C2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O |
同義語 |
precorrin 4 precorrin-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



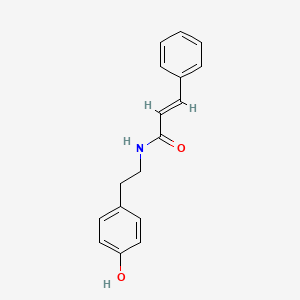
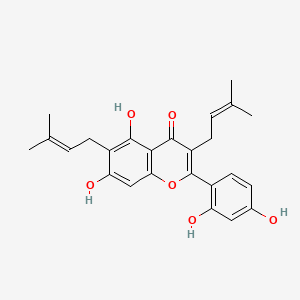
![4-oxo-N-phenyl-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B1234972.png)
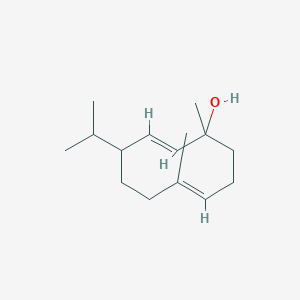

![(1S)-5-[3-[4-[(1S)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B1234977.png)





